(1,8-Naphthyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-4-methanamine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-4-methanamine can be synthesized through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method involves the Friedländer reaction, which uses green strategies and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of 1,8-naphthyridine-4-methanamine typically involves the use of ionic liquids as reaction media and promoters. This method is environmentally friendly and high-yielding, making it suitable for large-scale production . The Friedländer reaction system, using ionic liquids, avoids hazardous and expensive acid or base catalysts, making it more feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-4-methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions with various reagents can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,8-Naphthyridine-4-methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-4-methanamine involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of bacterial DNA replication . As an anticancer agent, it may intercalate with DNA, inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound, which shares similar biological activities but lacks the methanamine group.
2,7-Dimethyl-1,8-naphthyridine: Exhibits similar chemical properties but has different substitution patterns.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core, used for treating bacterial infections.
Uniqueness
1,8-Naphthyridine-4-methanamine is unique due to its specific substitution at the 4-position with a methanamine group, which can enhance its biological activity and chemical reactivity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,8-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H,6,10H2 |
InChI Key |
MHHXXQLMCFVXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.